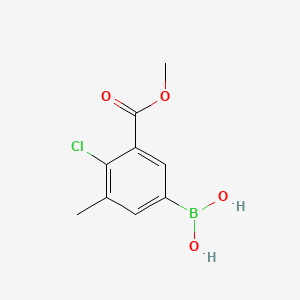

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid

Description

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid is a boronic acid derivative featuring a substituted phenyl ring with chloro (Cl), methoxycarbonyl (COOCH₃), and methyl (CH₃) groups at positions 4, 3, and 5, respectively. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical intermediates in drug discovery and materials science . Its molecular formula is C₁₀H₁₁BClO₄, with a molecular weight of 257.46 g/mol (calculated based on structural analogs in ). The boronic acid group enables selective coupling with halogenated aromatic systems, while the electron-withdrawing methoxycarbonyl and chloro groups influence its reactivity and stability in synthetic pathways .

Properties

IUPAC Name |

(4-chloro-3-methoxycarbonyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-5-3-6(10(13)14)4-7(8(5)11)9(12)15-2/h3-4,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGNUDREZJVRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(=O)OC)Cl)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.44 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4-chloro-3-(methoxycarbonyl)-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Alcohols and acid catalysts.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The table below compares (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid with analogs differing in substituent positions, functional groups, and biological relevance:

Commercial Availability and Purity

Biological Activity

(4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with biomolecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid primarily stems from its ability to interact with enzymes and proteins through covalent bonding. The boronic acid moiety can form reversible covalent bonds with hydroxyl groups in the active sites of various enzymes, leading to inhibition of their activity. This property makes boronic acids useful as enzyme inhibitors, particularly for proteases and kinases.

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. For instance, studies have shown that compounds with boronic acid functionalities can inhibit proteasomes, which are critical for protein degradation in cancer cells. The inhibition of proteasomes leads to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid | Inhibitor of proteasome activity | |

| Bortezomib (a related boronic acid) | Approved for multiple myeloma treatment |

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific viral enzymes. The broad-spectrum activity of these compounds makes them potential candidates for developing new antibiotics and antiviral agents.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Antiviral | Targeting viral polymerases |

Case Studies

- Inhibition Studies : A study demonstrated that (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid effectively inhibited the activity of certain kinases involved in cell signaling pathways. The binding affinity was assessed using molecular docking studies, revealing a strong interaction with the kinase active site.

- Therapeutic Applications : The compound has been investigated for use in combination therapies for cancer treatment, where it enhances the efficacy of existing chemotherapeutic agents by inhibiting drug resistance mechanisms.

Research Findings

Recent studies have highlighted the potential of boronic acids in drug discovery:

- Enzyme Inhibition : The binding energy calculations indicate that (4-Chloro-3-(methoxycarbonyl)-5-methylphenyl)boronic acid has a favorable binding profile with various target enzymes, suggesting its utility as a lead compound for further development.

- Selectivity : Modifications to the boronic acid structure have been shown to enhance selectivity towards specific targets, reducing off-target effects commonly associated with broader-spectrum agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.